N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a tetrahydrofuran ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via an etherification reaction, where a naphthol derivative reacts with an appropriate alkyl halide.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of substituents such as halogens or nitro groups on the naphthalene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(benzyloxy)acetamide: Contains a benzyloxy group instead of a naphthalen-2-yloxy group.
Uniqueness
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c19-16(18-11-17(20)7-8-21-12-17)10-22-15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,20H,7-8,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIQCVNRULCLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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